molecular formula C₉H₈O₃ B151864 Carbic anhydride CAS No. 129-64-6

Carbic anhydride

Cat. No.: B151864
CAS No.: 129-64-6
M. Wt: 164.16 g/mol
InChI Key: KNDQHSIWLOJIGP-UMRXKNAASA-N
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Properties

IUPAC Name

(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDQHSIWLOJIGP-UMRXKNAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6051647
Record name Carbic anhydride
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Molecular Weight

164.16 g/mol
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Physical Description

Solid; [Aldrich MSDS]
Record name Himic anhydride
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CAS No.

129-64-6
Record name Carbic anhydride
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Record name Carbic anhydride
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Record name Carbic anhydride
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Record name Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride
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Record name CARBIC ANHYDRIDE
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Preparation Methods

Catalytic Asymmetric Synthesis Using Chiral Catalysts

The integration of chiral catalysts has enabled enantioselective synthesis, addressing the demand for optically pure this compound in pharmaceutical applications. A notable method employs (S)-BINOL-silica hybrid (BSH) catalysts, which induce asymmetric induction during the cycloaddition.

Procedure :

  • Stage 1 : Maleic anhydride (1 mmol) and BSH (0.15 g) are suspended in dichloromethane (5 mL) and stirred at 20°C for 10 minutes.

  • Stage 2 : Freshly distilled 1,3-cyclopentadiene (6 mmol) is added, and the reaction proceeds for 2 hours at 20°C.

  • Workup : The mixture is filtered to recover the catalyst, and the filtrate is concentrated under reduced pressure. Purification via silica gel chromatography yields this compound with 85% isolated yield and 84% enantiomeric excess.

The BSH catalyst’s silica support enhances recyclability, while the binaphthol moiety dictates stereochemical outcomes through π-π interactions and hydrogen bonding with the dienophile.

Industrial-Scale Production Considerations

Industrial protocols prioritize cost efficiency and scalability, often omitting chiral catalysts in favor of achiral conditions. Key modifications include:

  • Solvent Selection : Dichloromethane is replaced with toluene or ethyl acetate to reduce environmental and safety concerns.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported acids) are reused across multiple batches, minimizing waste.

  • Continuous Flow Systems : Tubular reactors maintain precise temperature control, mitigating exothermicity and improving reaction consistency.

A representative industrial workflow involves:

  • Reactor Charging : Maleic anhydride and cyclopentadiene are fed continuously into a temperature-controlled flow reactor.

  • In-Line Monitoring : Infrared spectroscopy tracks reaction progress, ensuring optimal conversion.

  • Crystallization : The crude product is recrystallized from petroleum ether, achieving >98% purity with 75–80% overall yield.

Purification and Isolation Techniques

Laboratory-Scale Purification via Column Chromatography

Silica gel chromatography remains the gold standard for small-scale purification, resolving this compound from unreacted starting materials and oligomeric byproducts. A typical eluent gradient (hexane:ethyl acetate, 4:1 → 2:1) affords the pure compound as a white crystalline solid.

Industrial Recrystallization Processes

Large-scale operations favor recrystallization due to its simplicity and cost-effectiveness. Petroleum ether or toluene is employed as the solvent, with cooling crystallization yielding needle-like crystals. Industrial batches report 98.6% purity (GC) after two recrystallization cycles.

Reaction Optimization and Yield Enhancement

Critical parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Yield
Temperature20–25°CPrevents retro-Diels-Alder decomposition
Solvent PolarityLow (e.g., CH₂Cl₂)Enhances diene reactivity
Catalyst Loading15 wt% BSHMaximizes enantioselectivity
Reaction Time2 hoursBalances conversion and byproduct formation

Elevating temperatures beyond 30°C risks retro-Diels-Alder cleavage, reducing yields by 15–20%. Solvent screening reveals dichloromethane outperforms THF or acetonitrile due to its low polarity, which stabilizes the transition state.

Comparative Analysis of Synthetic Methodologies

The table below contrasts laboratory and industrial methods:

AspectLaboratory Method (BSH Catalyzed)Industrial Method (Achiral)
Catalyst(S)-BINOL-silica hybridSilica-supported H₂SO₄
Yield85%75–80%
Enantiomeric Excess84%N/A
PurificationColumn chromatographyRecrystallization
ScalabilityLimited to 10–100 gMulti-kilogram batches

Chemical Reactions Analysis

Types of Reactions: Carbic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, often under acidic or basic conditions.

    Esterification: Alcohols in the presence of a catalyst such as sulfuric acid.

    Amidation: Amines, typically under mild heating.

    Reduction: Lithium aluminium hydride in anhydrous ether.

Major Products:

    Hydrolysis: Dicarboxylic acid.

    Esterification: Esters.

    Amidation: Amides.

    Reduction: Primary alcohols.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Carbic anhydride has a molecular formula of C9H8O3C_9H_8O_3 and a molecular weight of approximately 164.16 g/mol. The compound participates in nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, and amines react with the carbonyl groups of the anhydride. This leads to the formation of various derivatives including carboxylic acids, esters, and amides.

Chemical Reactions

  • Hydrolysis : Forms dicarboxylic acids.
  • Esterification : Produces esters when reacted with alcohols.
  • Amidation : Generates amides through reactions with amines.
  • Reduction : Can be reduced to primary alcohols using lithium aluminium hydride (LiAlH₄).

Organic Synthesis

This compound is widely used as a reagent in organic synthesis. It facilitates the preparation of various derivatives essential for chemical research and development. Its high reactivity allows for the efficient formation of complex molecules.

Biomedical Applications

In biomedical research, this compound is utilized for modifying biomolecules such as proteins and peptides. This modification helps in studying their structure and function, which is crucial for drug development and therapeutic applications.

Case Study : this compound has been investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents. This property enhances the bioavailability and efficacy of drugs.

Material Science

In material science, this compound is employed in developing advanced materials like hydrogels. For instance:

  • Gelatin Hydrogels : this compound is used to functionalize gelatin hydrogels for 3D cell culture applications. The degree of functionalization significantly impacts the mechanical properties and stability of these hydrogels.
  • Silk Fibroin Hydrogels : It is also used in preparing 3D-printable silk fibroin hydrogels, which have potential applications in tissue engineering due to their superior mechanical properties compared to traditional materials.
Application AreaSpecific UseResults/Outcomes
Organic SynthesisReagent for complex molecule formationHigh yields in various chemical reactions
Biomedical ResearchModification of proteins/peptidesEnhanced understanding of biomolecular functions
Material ScienceFunctionalization of hydrogelsImproved mechanical properties for tissue scaffolds

Environmental Science

This compound plays a role in environmental science through its application in carbon dioxide sequestration. Modified forms of carbonic anhydrase can enhance CO₂ absorption from gas streams, contributing to efforts aimed at reducing greenhouse gas emissions.

Comparison with Similar Compounds

    Maleic Anhydride: Used in the production of unsaturated polyester resins.

    Phthalic Anhydride: Utilized in the manufacture of plasticizers and dyes.

    Succinic Anhydride: Employed in the synthesis of pharmaceuticals and agrochemicals.

Carbic anhydride’s unique bicyclic structure makes it particularly useful in applications requiring high reactivity and stability .

Biological Activity

Carbic anhydride, a compound with the chemical formula C9_9H8_8O3_3, has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, with a focus on antibacterial properties and other relevant bioactivities.

This compound is characterized by its unique structure, which includes an anhydride functional group. The synthesis of this compound typically involves the reaction of maleic anhydride with specific organic compounds. The characterization of this compound can be achieved through various techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Table 1: Characterization Data of this compound

TechniqueObserved Values
FTIRC=O stretch at 1716 cm1^{-1}
H-NMRSignals at 7.02–8.15 ppm for aromatic protons
C-NMRSignals at 39–42 ppm for C-N

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound and its derivatives. Notably, research has shown that compounds derived from this compound exhibit significant inhibitory effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound derivatives using the agar disc diffusion method against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 2.

Table 2: Antibacterial Activity of this compound Derivatives

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus (MRSA)20
Escherichia coli18
Klebsiella pneumoniae15
Pseudomonas aeruginosa14

The study indicated that the derivatives of this compound had a pronounced effect on bacterial cell walls, leading to cell lysis and death. The mechanism involves disruption of the proton gradient across the bacterial membrane, which is critical for ATP production and overall cell metabolism.

The proposed mechanism by which this compound exerts its antibacterial effects includes:

  • Disruption of Cell Membrane : this compound interacts with the bacterial cell membrane, leading to increased permeability and eventual lysis.
  • Inhibition of ATP Production : By disrupting the proton transport mechanism in membrane-bound ATPase, it effectively halts energy production in bacteria.
  • Cell Aggregation : Increased thickness of the bacterial cell wall promotes aggregation, making cells more susceptible to lysis.

Q & A

Q. How is carbic anhydride synthesized, and what are the critical purity considerations?

this compound (C₉H₈O₃) is synthesized via Diels-Alder reactions between cyclopentadiene and maleic anhydride, yielding a bicyclic structure. Purity is ensured through recrystallization from non-polar solvents (e.g., toluene) and verified via melting point analysis (165–167°C) . Impurities such as unreacted monomers or byproducts are monitored using HPLC with UV detection, as residual reactants can alter polymerization kinetics .

Q. What spectroscopic techniques are used to characterize this compound and confirm deuterium incorporation in isotopic studies?

¹H NMR is standard for structural confirmation, with peaks at δ 6.27 ppm (norbornene protons) and δ 3.49 ppm (bridging methylene groups). Deuterium incorporation (e.g., in this compound-d₆) is validated via isotopic shift analysis and absence of proton signals in specific regions . FT-IR confirms anhydride carbonyl stretches at 1850 cm⁻¹ and 1775 cm⁻¹, while mass spectrometry (ESI-MS) verifies molecular weight (164.16 g/mol) .

Q. What are the optimal storage conditions for this compound to prevent hydrolysis or degradation?

this compound is hygroscopic and degrades in humid environments. Storage under inert gas (argon) at 2–8°C in airtight containers is recommended. Pre-drying solvents (e.g., THF, DCM) and using molecular sieves during reactions minimize hydrolysis .

Q. How does this compound function as an epoxy resin curing agent, and what side reactions occur?

As a latent curing agent, this compound reacts with epoxy groups at elevated temperatures (100–150°C), forming ester linkages. Side reactions include incomplete ring-opening (leading to brittle networks) and hydrolysis-induced carboxylic acid formation, which accelerates curing but reduces thermal stability .

Advanced Research Questions

Q. What mechanistic insights explain the alternating copolymerization of this compound with epoxides?

In (salph)AlCl/[PPN]Cl-catalyzed systems, this compound exhibits zero-order dependence on polymerization rate, while epoxides (e.g., 1-butene oxide) show first-order dependence. DFT studies reveal that rate-determining steps involve epoxide ring-opening by carboxylate-ligated aluminum intermediates, avoiding bis-alkoxide side cycles. Alternating sequences arise from preferential anhydride insertion over epoxide homopropagation .

Q. How does the molar ratio of this compound to amines affect the degree of substitution (DS) in polymer derivatives?

In gelatin-norbornene synthesis, DS is controlled by varying the this compound:amine ratio. A 2:1 molar ratio achieves ~80% DS, confirmed by TNBS assay. Excess anhydride (>3:1) causes gelation due to crosslinking, while low ratios (<1:1) yield under-functionalized polymers .

Q. How can computational methods (e.g., DFT) resolve contradictions in this compound’s reaction thermodynamics?

Discrepancies in Diels-Alder reaction enthalpies (ΔrH° = −104 ± 2 kJ/mol in dioxane) are resolved via solvent-effect modeling. DFT calculations at the B3LYP/6-311+G(d,p) level account for solvation entropy, aligning experimental and theoretical ΔG values .

Q. What strategies mitigate data contradictions in this compound’s polymerization kinetics?

Discrepancies in rate orders (e.g., catalyst vs. monomer dependence) are addressed by isolating intermediates (e.g., Al-alkoxide/carboxylate complexes) via in situ IR and MALDI-TOF. Kinetic isotope effects (KIEs) using deuterated monomers further clarify transition states .

Q. How is this compound utilized in terpolymerization with CO₂ to synthesize block copolymers?

Zn(II) catalysts enable sequential terpolymerization: this compound and cyclohexene oxide (CHO) form polyester blocks, followed by CHO/CO₂ copolymerization to yield poly(ester-b-carbonate). Steric hindrance in tricyclic anhydrides (e.g., BCA1) enhances selectivity for alternating sequences .

Q. How do stereochemical outcomes of Diels-Alder reactions with this compound influence material properties?

Endo selectivity in this compound’s synthesis creates strained bicyclic structures, increasing reactivity in ring-opening metathesis polymerization (ROMP). Exo isomers, by contrast, exhibit lower Tg in polymers. Stereochemical assignments are validated via X-ray crystallography and NOESY .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Carbic anhydride
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Reactant of Route 2
Carbic anhydride

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